Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride
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Overview
Description
Ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride is a synthetic compound known for its unique bicyclic structure. This compound is characterized by the presence of a fluorinated azabicyclo decane ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicyclo decane ring and the introduction of fluorine atoms. Common synthetic routes involve nucleophilic substitution reactions, cyclization, and esterification. Reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced .
Scientific Research Applications
Ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain receptors or enzymes, potentially modulating their activity. The bicyclic structure allows for a unique spatial arrangement, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine, which also contain bicyclic structures.
Indole Derivatives: Compounds with similar biological activities, such as antiviral and anticancer properties
Uniqueness
Ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate hydrochloride is unique due to its fluorinated azabicyclo decane ring, which imparts distinct chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H20ClF2NO2 |
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Molecular Weight |
283.74 g/mol |
IUPAC Name |
ethyl 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H19F2NO2.ClH/c1-2-17-10(16)11-6-4-3-5-9(7-15-8-11)12(11,13)14;/h9,15H,2-8H2,1H3;1H |
InChI Key |
NZZBIEBOLXQCKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCCC(C1(F)F)CNC2.Cl |
Origin of Product |
United States |
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